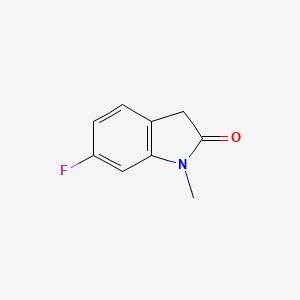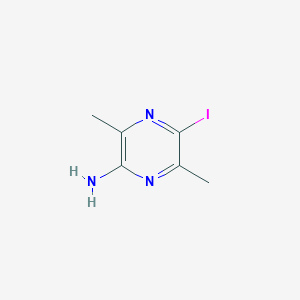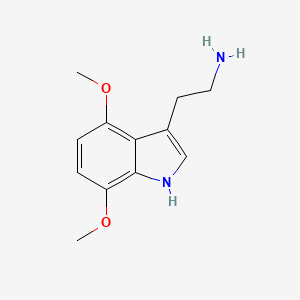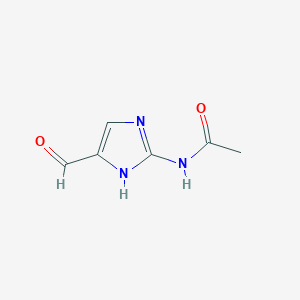
8-Aminoisoquinolin-5-ol
Descripción general
Descripción
8-Aminoisoquinolin-5-ol is an organic compound with the molecular formula C9H8N2O It is a derivative of isoquinoline, featuring an amino group at the 8th position and a hydroxyl group at the 5th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Aminoisoquinolin-5-ol typically involves the nitration of isoquinoline to produce nitroisoquinoline derivatives, followed by reduction to yield the amino compound. One common method involves the nitration of isoquinoline to obtain 5-nitroisoquinoline, which is then reduced using tin powder and hydrochloric acid to produce this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nitration and reduction processes, similar to those used in laboratory synthesis, but optimized for higher yields and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 8-Aminoisoquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group in precursor compounds can be reduced to form the amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides and other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Tin powder and hydrochloric acid, or catalytic hydrogenation.
Substitution: Acyl chlorides or anhydrides for amide formation.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Aminoisoquinoline derivatives.
Substitution: Amides and other substituted isoquinolines.
Aplicaciones Científicas De Investigación
8-Aminoisoquinolin-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive isoquinoline derivatives.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 8-Aminoisoquinolin-5-ol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its amino and hydroxyl groups. These interactions can modulate biological pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
8-Aminoquinoline: Similar structure but lacks the hydroxyl group at the 5th position.
5-Aminoquinolin-8-ol: Similar structure but with different positioning of functional groups.
Isoquinoline: The parent compound without amino or hydroxyl substitutions.
Uniqueness: 8-Aminoisoquinolin-5-ol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Propiedades
IUPAC Name |
8-aminoisoquinolin-5-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-8-1-2-9(12)6-3-4-11-5-7(6)8/h1-5,12H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIFJDGSMDSLLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CN=CC2=C1N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60538632 | |
| Record name | 8-Aminoisoquinolin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60538632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91668-45-0 | |
| Record name | 8-Aminoisoquinolin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60538632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Nitrobenzo[C]cinnoline](/img/structure/B3361124.png)

![6-Methyl-2,6-dihydro[1,2]diazepino[5,4-b]indol-4(3H)-one](/img/structure/B3361144.png)





![2-[methyl(7H-purin-6-yl)amino]ethanol](/img/structure/B3361199.png)



